molecular formula C4H6S3 B3060919 1,2,3-Trithia-5-cycloheptene CAS No. 13005-82-8

1,2,3-Trithia-5-cycloheptene

Cat. No.: B3060919
CAS No.: 13005-82-8
M. Wt: 150.3 g/mol
InChI Key: MXSCIZUZMRVGGL-UHFFFAOYSA-N
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Description

1,2,3-Trithia-5-cycloheptene is an organic compound with the molecular formula C₄H₆S₃ and a molecular weight of 150.285 g/mol . It is characterized by a seven-membered ring containing three sulfur atoms and four carbon atoms. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trithia-5-cycloheptene can be synthesized through the thermal degradation of cysteine under specific pH conditions. The reaction typically involves heating cysteine in a controlled environment, leading to the formation of this compound and other sulfur-containing compounds . The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. Optimization of reaction conditions, such as the use of catalysts and controlled heating, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trithia-5-cycloheptene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols and other sulfur-containing derivatives.

    Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,2,3-Trithia-5-cycloheptene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of sulfur-containing rings and their behavior under different chemical conditions.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1,2,3-Trithia-5-cycloheptene involves its interaction with various molecular targets and pathways. The sulfur atoms in the ring can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: 1,2,3-Trithia-5-cycloheptene is unique due to its seven-membered ring structure with three sulfur atoms, which imparts distinct chemical properties and reactivity compared to other sulfur-containing compounds. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4,7-dihydrotrithiepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6S3/c1-2-4-6-7-5-3-1/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSCIZUZMRVGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCSSS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423863
Record name 1,2,3-trithia-5-cycloheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13005-82-8
Record name 1,2,3-trithia-5-cycloheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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